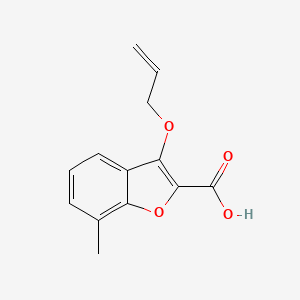
3-(Allyloxy)-7-methylbenzofuran-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Allyloxy)-7-methylbenzofuran-2-carboxylic acid is an organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features an allyloxy group at the 3-position and a methyl group at the 7-position of the benzofuran ring, along with a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)-7-methylbenzofuran-2-carboxylic acid can be achieved through several steps:
Starting Material: The synthesis begins with 7-methylbenzofuran.
Allylation: The 3-position of the benzofuran ring is allylated using allyl bromide in the presence of a base such as potassium carbonate.
Carboxylation: The 2-position is then carboxylated using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Allyloxy)-7-methylbenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The allyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing carboxylic acids to alcohols.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed
Epoxidation: Formation of 3-(epoxyallyloxy)-7-methylbenzofuran-2-carboxylic acid.
Reduction: Formation of 3-(allyloxy)-7-methylbenzofuran-2-methanol.
Substitution: Formation of 3-(azidoallyloxy)-7-methylbenzofuran-2-carboxylic acid.
Scientific Research Applications
3-(Allyloxy)-7-methylbenzofuran-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Allyloxy)-7-methylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The allyloxy group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
3-(Allyloxy)-1,2-benzisothiazole-1,1-dioxide: Known for its use in inducing systemic-acquired resistance in plants.
3-Allyloxy-4H-chromenones: Undergo similar sigmatropic rearrangements.
Uniqueness
3-(Allyloxy)-7-methylbenzofuran-2-carboxylic acid is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its combination of an allyloxy group, a methyl group, and a carboxylic acid group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H12O4 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
7-methyl-3-prop-2-enoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C13H12O4/c1-3-7-16-11-9-6-4-5-8(2)10(9)17-12(11)13(14)15/h3-6H,1,7H2,2H3,(H,14,15) |
InChI Key |
XTADNXLIBFQAKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(O2)C(=O)O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


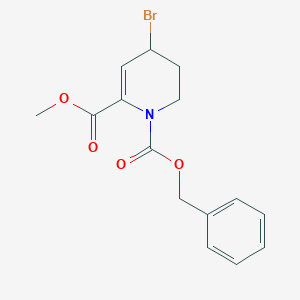
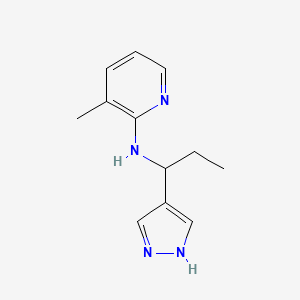

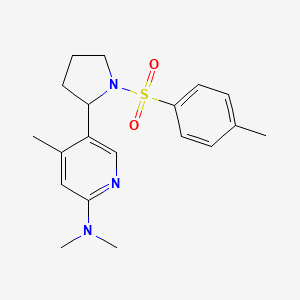

![6-(4-Hydroxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11800687.png)
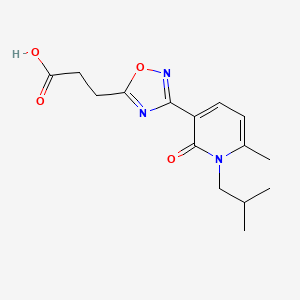
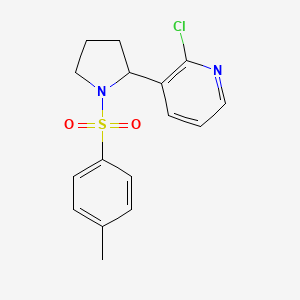
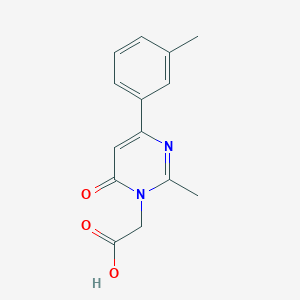


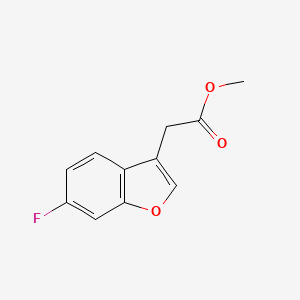
![N-Ethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B11800726.png)
![2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetonitrile](/img/structure/B11800728.png)
